molecular formula C15H28N2O2 B8724194 tert-Butyl 8,8-dimethyl-6,9-diazaspiro[4.5]decane-9-carboxylate

tert-Butyl 8,8-dimethyl-6,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No. B8724194
M. Wt: 268.39 g/mol
InChI Key: GJUHJRQTOFEHPO-UHFFFAOYSA-N
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Patent
US09133181B2

Procedure details

To 7.58 g of 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester in 140 ml of methanol was added 1.13 g Palladium on charcoal (10%) and the mixture was hydrogenated at r.t. and ambient pressure for 16 h. The catalyst was removed by filtration over celite and the filtrate was concentrated in vacuo to yield 5.38 g (95%) of the title compound, which was used without further purification.
Name
6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:17][C:12]2([CH2:16][CH2:15][CH2:14][CH2:13]2)[N:11](CC2C=CC=CC=2)[CH2:10][C:9]1([CH3:26])[CH3:25])=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:17][C:12]2([CH2:16][CH2:15][CH2:14][CH2:13]2)[NH:11][CH2:10][C:9]1([CH3:26])[CH3:25])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester
Quantity
7.58 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CN(C2(CCCC2)C1)CC1=CC=CC=C1)(C)C
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Name
Quantity
1.13 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at r.t.
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CNC2(CCCC2)C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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